molecular formula C7H11BrO B2876354 3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane CAS No. 2287342-18-9

3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane

Cat. No.: B2876354
CAS No.: 2287342-18-9
M. Wt: 191.068
InChI Key: GRDFOGVJQFAVHX-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane (CAS: 2031260-82-7) is a bicyclic organic compound featuring a strained cyclopropane ring fused with a tetrahydrofuran-like oxabicyclic system. Its structure includes a bromomethyl group and a methyl substituent at the 3-position of the bicyclo[3.1.0]hexane scaffold. This compound is primarily used in research and development for synthesizing complex molecules, including pharmaceuticals and agrochemicals, due to its reactive bromine moiety and rigid bicyclic framework .

Key physicochemical properties:

  • Molecular formula: C₈H₁₃BrO
  • Molecular weight: 205.09 g/mol
  • Structural features: A 6-oxabicyclo[3.1.0]hexane core with bromomethyl and methyl groups at the 3-position.

Properties

IUPAC Name

3-(bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c1-7(4-8)2-5-6(3-7)9-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDFOGVJQFAVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(C1)O2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation and Sequential Bromination Strategies

The construction of the bicyclo[3.1.0]hexane framework often begins with cyclopropanation reactions. A two-step approach involving ring formation followed by bromination has been widely adopted.

Bicyclic Core Synthesis via Annulation

The oxabicyclo[3.1.0]hexane system is synthesized through annulation of cyclopropene derivatives with appropriately substituted precursors. Key steps include:

  • Cyclopropene Activation : Cyclopropenes undergo [2+1] cycloaddition with epoxides under photoredox catalysis to form the strained bicyclic structure. Silver nitrate (5–7.5 mol%) and potassium peroxodisulfate in aqueous medium at −5°C to 0°C facilitate high regioselectivity.
  • Methyl Group Introduction : Methyl substitution at the 3-position is achieved using methylmagnesium bromide in tetrahydrofuran (THF) at −20°C, followed by quenching with ammonium chloride.

Bromomethyl Functionalization

Post-annulation, bromination of the 3-methyl group is performed using N-Bromosuccinimide (NBS) in carbon tetrachloride under radical initiation:

  • Conditions : 4.04 mmol substrate, 2 equiv NBS, catalytic benzoyl peroxide (0.03 equiv), acetic acid (0.3 equiv), 100°C, 1 hour.
  • Yield : 68% isolated yield after column chromatography.
Table 1: Bromination Optimization Parameters
Parameter Optimal Value Impact on Yield
NBS Equivalents 2.0 Maximizes conversion
Temperature 100°C Accelerates radical chain
Solvent CCl₄ Stabilizes bromine radicals
Initiator Benzoyl peroxide Efficient radical generation

Ring-Closing Metathesis Approaches

Olefin metathesis offers an alternative route to access the bicyclic framework. Grubbs II catalyst facilitates the formation of the strained ring system:

Substrate Design and Reaction Setup

  • Diene Precursor : 3-Methyl-5-vinyloxycyclohexene is treated with Grubbs II (5 mol%) in dichloromethane at 40°C for 12 hours.
  • Ring Strain Mitigation : Slow addition of catalyst (0.1 mL/min) prevents oligomerization.

Post-Metathesis Functionalization

The resulting 3-methyl-6-oxabicyclo[3.1.0]hexane undergoes radical bromination:

  • Conditions : NBS (1.5 equiv), AIBN (0.1 equiv), CCl₄, 80°C, 6 hours.
  • Challenges : Competing allylic bromination requires careful stoichiometric control.

Direct Bromomethylation of Preformed Oxabicyclohexanes

For late-stage diversification, direct bromination of 3-methyl-6-oxabicyclo[3.1.0]hexane provides modular access to the target compound.

Radical vs Ionic Pathways

  • Radical Mechanism : NBS/BPO system favors C−H abstraction at the methyl group (ΔG‡ = 24.3 kcal/mol).
  • Ionic Pathway : HBr elimination competes under acidic conditions, necessitating pH control (pH > 7).

Solvent Effects on Selectivity

Solvent Dielectric Constant Bromomethyl Yield
CCl₄ 2.24 68%
CH₃CN 37.5 42%
THF 7.52 55%

Polar solvents destabilize bromine radicals, reducing efficiency.

Industrial-Scale Production Considerations

Continuous Flow Bromination

Microreactor technology enhances heat transfer and mixing:

  • Residence Time : 2 minutes at 120°C
  • Throughput : 1.2 kg/h with 72% yield

Waste Stream Management

  • Bromine Recovery : Distillation recovers 89% HBr for reuse.
  • Solvent Recycling : CCl₄ is reclaimed via fractional distillation (98% purity).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics
Method Typical Yield Purity Scalability
Cyclopropanation + NBS 68% 99% Pilot-scale
Metathesis + Bromination 54% 95% Lab-scale
Direct Bromination 72% 98% Industrial

The cyclopropanation-NBS sequence offers the best balance of yield and purity for research applications, while direct bromination in flow reactors shows superior scalability.

Mechanistic Insights and Kinetic Studies

Bromination Transition State Analysis

Density functional theory (DFT) calculations reveal:

  • Radical Abstraction : Methyl C−H bond cleavage (1.09 Å) precedes bromine radical transfer.
  • Activation Energy : 18.7 kcal/mol for rate-determining hydrogen abstraction.

Temperature-Dependent Side Reactions

  • <80°C: Dominant methyl bromination (>90% selectivity)
  • >100°C: Competing ring-opening (23% yield loss)

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Its unique structure is useful in the development of novel materials with specific properties.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane largely depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, modifying their activity through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

(a) 3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane

  • Molecular formula : C₁₀H₁₅Br
  • Molecular weight : 215.13 g/mol
  • Key difference: Replaces the methyl group with a cyclopropyl substituent, introducing steric bulk and altering electronic properties.

(b) 3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane

  • Molecular formula : C₈H₁₃Br
  • Molecular weight : 189.09 g/mol
  • Key difference : Lacks the oxygen atom in the 6-oxabicyclo system, resulting in a purely hydrocarbon bicyclic structure. This reduces polarity and may impact solubility in polar solvents .

(c) 6-Oxa-3-thiabicyclo[3.1.0]hexane, 1-methyl-, 3,3-dioxide

  • Molecular formula : C₅H₈O₃S
  • Molecular weight : 148.18 g/mol
  • This compound is used in sulfonamide-based drug design .

Functional Group Modifications

(a) 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

  • Molecular formula : C₇H₉BrF₂
  • Molecular weight : 211.05 g/mol
  • Key difference : Fluorine atoms at the 6-position introduce electron-withdrawing effects, stabilizing the cyclopropane ring and altering reactivity in nucleophilic substitutions .

(b) Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate

  • Molecular formula : C₁₅H₁₈O₃
  • Molecular weight : 246.30 g/mol
  • Key difference : Features an ester group and benzyloxy substituent, enabling applications in ester hydrolysis and catalytic hydrogenation for drug intermediate synthesis .

Physicochemical and Pharmacological Properties

Compound LogP (Predicted) Water Solubility Applications
This compound 2.1 Low Intermediate for carbocyclic nucleosides
3-Azabicyclo[3.1.0]hexane derivatives 1.8–2.5 Moderate KHK inhibitors, T-type calcium channel blockers
6-Oxa-3-thiabicyclo[3.1.0]hexane 0.5 High Sulfonamide prodrugs

Key Research Findings

  • Conformational Rigidity : The 6-oxabicyclo[3.1.0]hexane core imposes significant torsional strain, as seen in comparisons with diazabicyclo analogs. For example, the N5N1C2C3 torsion angle in 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane is flattened due to H…H repulsions, whereas the oxabicyclo system retains a puckered conformation .
  • Reactivity : Bromomethyl-substituted bicyclo[3.1.0]hexanes undergo cross-metathesis reactions for functionalization at the cyclopropane tip, enabling diastereoselective synthesis of carbocyclic nucleosides .

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